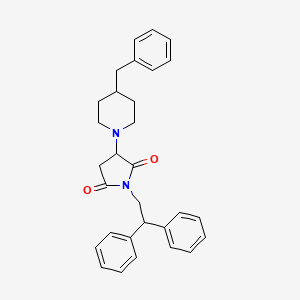![molecular formula C14H14N4O2S B11656897 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11656897.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a pyrimidinylsulfanyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 2-hydroxyacetophenone with pyrimidin-2-ylthioacetic acid hydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohol derivatives.
Substitution: The pyrimidinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to the presence of the pyrimidinylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H14N4O2S/c1-10(11-5-2-3-6-12(11)19)17-18-13(20)9-21-14-15-7-4-8-16-14/h2-8,19H,9H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
UYIBYFRDLDGIOM-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC=CC=N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11656819.png)
![Tetramethyl 5',5',7',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11656820.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11656836.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656846.png)

![ethyl 6-tert-butyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656855.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11656859.png)
![4-[(1E)-1-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11656860.png)
![2-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11656871.png)
![[2-(3,4-Dichlorophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11656874.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]furan-2-carboxamide](/img/structure/B11656880.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11656882.png)
